2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
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Description
2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone, or 2-BMP-IMP, is an imidazopyridine derivative of the benzhydrylpiperazine class of compounds. It is a novel compound, first synthesized in 2015, with a range of potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
This compound has been utilized in the synthesis of various heterocyclic compounds. For example, it has been used in the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles (Darweesh et al., 2016). Additionally, its role in the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives has been explored, demonstrating its versatility as a building block for novel heterocycles (Abdel‐Aziz et al., 2008).
Biological Activities
The compound has shown potential in biological applications, particularly in immunosuppression and immunostimulation. Research indicates that derivatives of this compound can act as potent immunosuppressors against macrophages and T-lymphocytes, as well as potent immunostimulators for these immune cells (Abdel‐Aziz et al., 2011). This highlights its potential use in the field of immunology and as a candidate for further pharmacological studies.
Chemical Properties and Reactions
The compound's role in chemical reactions has been studied, demonstrating its ability to form various chemical structures. For example, it has been used in the synthesis of new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and thieno[2,3-b]pyridines (Abdelriheem et al., 2017). This indicates its utility in creating diverse molecular structures for various applications.
Structural Analysis
Structural analysis and characterization of compounds containing this chemical have been conducted. Studies have explored the crystal structure and spectroscopic properties, providing detailed insights into the molecular configuration and interaction of these compounds (Bisseyou et al., 2007). This information is crucial for understanding the compound's behavior in different chemical environments and its potential applications.
properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O/c1-21-26(31-15-9-8-14-25(31)28-21)24(32)20-29-16-18-30(19-17-29)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,27H,16-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYULNYOZVMABRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone |
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